

(-)-Xestospongin C: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

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Compound of Interest

Compound Name: (-)-xestospongin C

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **(-)-xestospongin C**, a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). It covers the initial discovery, detailed protocols for its isolation from marine sponges, key quantitative data, and its mechanism of action within intracellular signaling pathways.

Discovery and Source Organism

(-)-Xestospongin C belongs to a class of macrocyclic bis-1-oxaquinolizidine alkaloids first isolated in 1984 by Nakagawa and collaborators from the Australian marine sponge *Xestospongia exigua* (now also known as *Neopetrosia exigua*)^[1]. The xestospongins, including variants A, C, and D, were identified as potent vasodilatory compounds^[1]. Subsequent research highlighted **(-)-xestospongin C** as a powerful, membrane-permeable blocker of IP3-mediated calcium (Ca^{2+}) release from the endoplasmic reticulum^{[2][3][4]}. These compounds have been isolated from various sponges of the *Xestospongia* genus, including species found in Australian and Okinawan waters^{[2][3][5]}. Its unique ability to inhibit the IP3R without competing at the IP3 binding site has made it an invaluable tool for studying the complexities of intracellular Ca^{2+} signaling^[2].

Experimental Protocols for Isolation and Purification

The following protocols are generalized from standard methodologies for the isolation of marine natural products, including xestospongin[6].

2.1. Collection and Preparation of Sponge Material

- Collection: Specimens of the marine sponge (Xestospongia sp.) are collected, typically via scuba diving. The collected material is frozen immediately to preserve the chemical integrity of its metabolites.
- Preparation: The frozen sponge tissue is cut into smaller pieces and then lyophilized (freeze-dried) to remove water, yielding a dry, brittle material. This material is then minced or ground into a coarse powder to maximize the surface area for extraction.

2.2. Crude Solvent Extraction

- The powdered sponge material is exhaustively extracted at room temperature using a polar organic solvent system, most commonly a 1:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH)[6].
- The extraction is typically repeated three to five times with fresh solvent to ensure a comprehensive recovery of secondary metabolites.
- The solvent portions from all extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

2.3. Solvent Partitioning

- To separate compounds based on polarity, the crude extract is subjected to liquid-liquid partitioning[6].
- A common scheme involves dissolving the crude extract in a methanol/water mixture and sequentially partitioning it against immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.
- Bioassay-guided fractionation or Thin-Layer Chromatography (TLC) is used to identify the fraction containing the target xestospongin compounds.

2.4. Chromatographic Purification

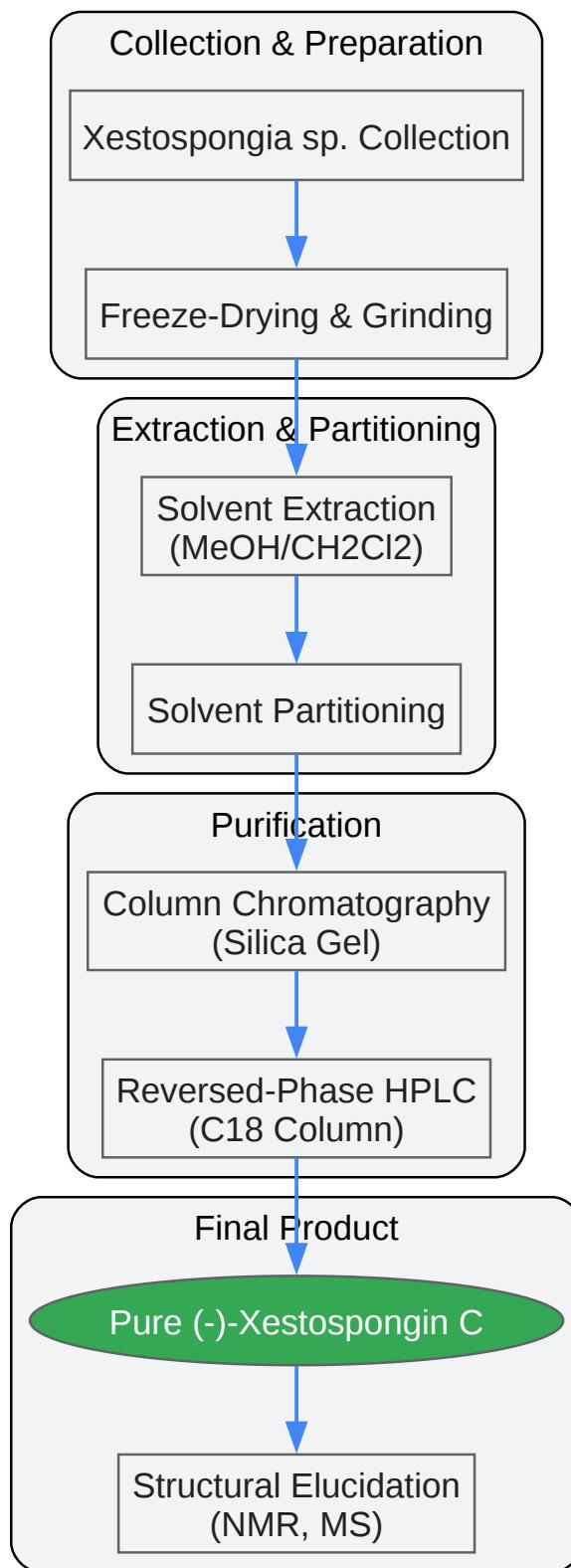
- Column Chromatography: The bioactive fraction is further purified using multiple rounds of column chromatography. Silica gel is a common stationary phase, with a gradient of solvents (e.g., from hexane to ethyl acetate to methanol) used as the mobile phase to separate the constituent compounds[6].
- High-Performance Liquid Chromatography (HPLC): Final purification to isolate **(-)-xestospongin C** to a high degree of purity is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column. The mobile phase typically consists of an isocratic or gradient mixture of acetonitrile and water or methanol and water[6]. Fractions are collected and monitored by UV detection, and those containing the pure compound are pooled and concentrated.

2.5. Structural Elucidation

- The definitive structure of the isolated **(-)-xestospongin C** is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

Visualization of the Isolation Workflow

The following diagram illustrates the generalized experimental workflow for the isolation and purification of **(-)-xestospongin C**.



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A generalized workflow for the isolation of **(-)-xestospongin C**.

Physicochemical and Biological Data

The key quantitative parameters for **(-)-xestospongin C** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₅₀ N ₂ O ₂	
Molecular Weight	446.71 g/mol	[7]
Appearance	Amorphous solid	[6]
Purity	>90% (Commercially available)	[7][8]
Solubility	Soluble in DMSO, ethanol, methanol, chloroform	[5][6][8]
IC ₅₀ (IP ₃ Receptor)	~350 - 358 nM	[2][5][7][8][9][10]
Selectivity	~30-fold more selective for IP ₃ R over the ryanodine receptor (RyR)	[3][5][7]
CAS Number	88903-69-9	[7][8]

Mechanism of Action and Signaling Pathway

(-)-Xestospongin C is a highly selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R), an intracellular ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER)[2][5].

The canonical IP₃ signaling pathway proceeds as follows:

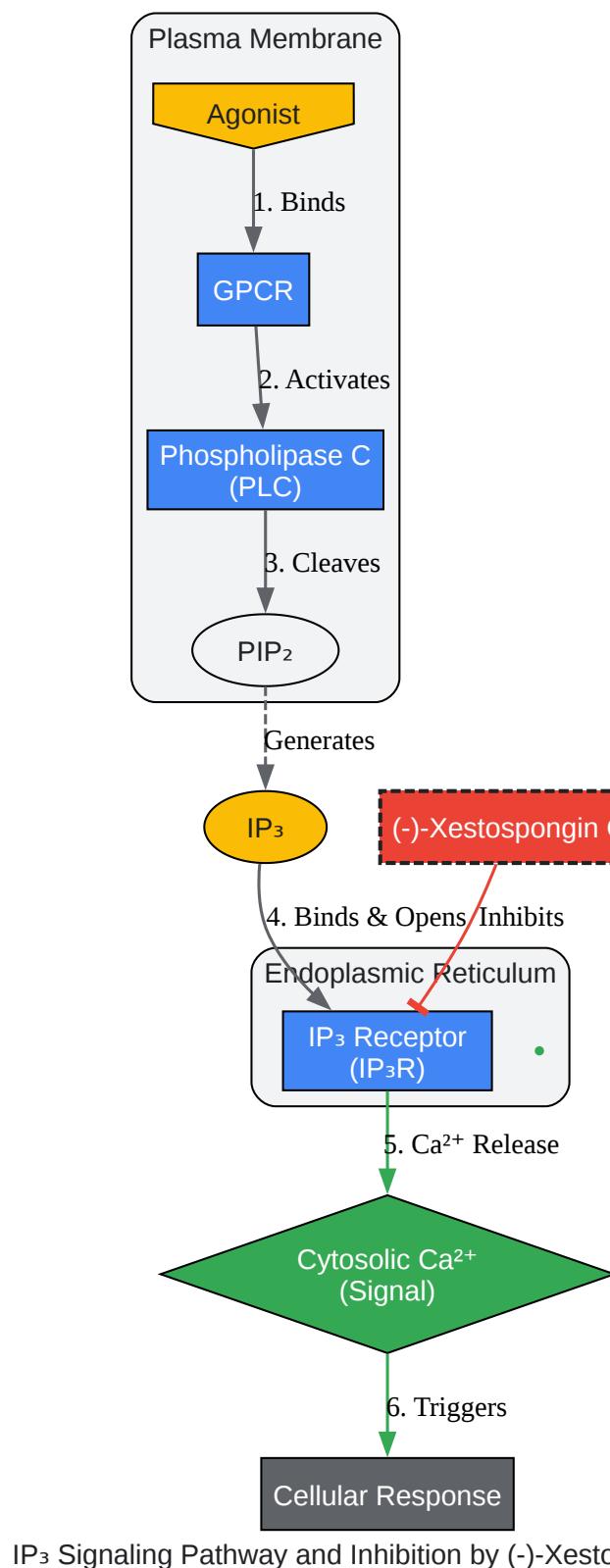
- An extracellular agonist (e.g., hormone, neurotransmitter) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the plasma membrane.
- This activation stimulates the enzyme phospholipase C (PLC).
- PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

- IP_3 , being water-soluble, diffuses through the cytosol and binds to the IP3R on the ER membrane.
- This binding event opens the IP3R channel, causing the rapid release of stored Ca^{2+} from the ER lumen into the cytosol.
- The resulting transient increase in cytosolic Ca^{2+} concentration triggers a wide range of cellular processes, including muscle contraction, gene transcription, and cell proliferation.

(-)-Xestospongin C exerts its inhibitory effect by acting directly on the IP3R protein complex, thereby blocking the channel and preventing the release of Ca^{2+} ^[4]. A key feature of its mechanism is that it does not compete with IP_3 for its binding site, suggesting an allosteric or channel-plugging mode of action^[2]. Some studies also indicate that it may inhibit the sarcoplasmic/endoplasmic reticulum Ca^{2+} ATPase (SERCA) pump, which would affect the refilling of ER Ca^{2+} stores^{[9][11]}.

Visualization of the IP_3 Signaling Pathway

The following diagram illustrates the IP_3 signaling cascade and highlights the point of inhibition by **(-)-xestospongin C**.

IP₃ Signaling Pathway and Inhibition by (-)-Xestospongin C[Click to download full resolution via product page](#)Inhibition of the IP₃ receptor by **(-)-xestospongin C**.

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